molecular formula C11H8F3NO2S B2773653 4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 338421-23-1

4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione

Cat. No.: B2773653
CAS No.: 338421-23-1
M. Wt: 275.25
InChI Key: JZRVZYLFBSDEOW-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a thiomorpholinedione derivative featuring a 4-(trifluoromethyl)phenyl substituent on the heterocyclic core. The compound is of significant interest in medicinal chemistry and drug discovery, primarily due to the properties imparted by its unique structure. The thiomorpholinedione ring system is a sulfur-containing six-membered heterocycle with two ketone groups, which confers distinct electronic and steric properties . The trifluoromethyl (CF3) group attached to the phenyl ring is a critical functional moiety in modern medicinal chemistry; it is known to enhance the lipophilicity of a molecule, which can improve cell membrane permeability, and also increase metabolic stability, making the compound a more promising candidate for pharmaceutical development . As a scaffold, this compound serves as a valuable building block for researchers exploring novel therapeutic agents. Heterocyclic cores like thiomorpholinedione are fundamental building blocks in drug design, with nitrogen- and sulfur-containing heterocycles present in a vast majority of bioactive compounds . The presence of the trifluoromethyl group is a common strategy in lead optimization, as it can act as a bioisostere for groups like methyl (-CH3), hydroxymethyl (-CH2OH), and others, allowing for the fine-tuning of a molecule's activity, selectivity, and pharmacokinetic profile . While specific biological data for this exact isomer requires further investigation, research on closely related 3-(trifluoromethyl)phenyl-substituted thiomorpholinediones indicates potential for a broad spectrum of biological activities, which can include antimicrobial and anticancer properties . The mechanism of action for such compounds typically involves interaction with specific enzymatic targets or cellular receptors, potentially modulating key biological processes such as signal transduction . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only. Not for human or veterinary use, diagnosis, or any other application.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-18-6-10(15)17/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRVZYLFBSDEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves the introduction of the trifluoromethyl group to the phenyl ring, followed by the formation of the thiomorpholinedione structure. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiomorpholine-3,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst like potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The thiomorpholine ring undergoes selective oxidation at the sulfur atom. Key findings include:

Reagent/ConditionsProduct FormedYieldSource
Hydrogen peroxide (H₂O₂)Sulfoxide derivative65–78%
m-Chloroperbenzoic acid (mCPBA)Sulfone derivative82%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The trifluoromethyl group enhances electrophilicity at sulfur due to inductive effects.

Reduction Reactions

Reductive cleavage of the thiomorpholine ring is observed under controlled conditions:

Reagent/ConditionsProduct FormedKey FeaturesSource
Lithium aluminum hydride (LiAlH₄)Thiol intermediateRequires anhydrous THF, 0°C
Sodium borohydride (NaBH₄)Partial reduction to sulfideLower reactivity due to steric hindrance
  • Application : Reduced derivatives show enhanced solubility, enabling biological activity studies .

Nucleophilic Substitution

The electron-poor aromatic ring facilitates nucleophilic aromatic substitution (NAS):

NucleophileConditionsProductYieldSource
Amines (e.g., piperazine)DMF, 80°C, 12hAmino-substituted thiomorpholine58%
Thiols (e.g., benzyl mercaptan)K₂CO₃, DMSO, 60°CThioether-linked derivatives43%
  • SAR Note : Substituents at the 4-position influence reaction rates; trifluoromethyl groups accelerate NAS by 1.5× compared to methyl analogs .

Cyclization and Ring Expansion

Under basic conditions, the compound undergoes cyclization:

ConditionsProductKey ObservationsSource
Hexamethyldisilazane (HMDS)Fused benzothiazine derivativesRequires catalytic TFA, 24h reflux
DBU (1,8-Diazabicycloundec-7-ene)Seven-membered ring formationImproved regioselectivity
  • Mechanism : Base-mediated deprotonation triggers intramolecular attack, forming bicyclic structures .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction TypeCatalyst SystemProductYieldSource
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl-thiomorpholine hybrids67%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAmino-functionalized derivatives51%
  • Limitation : Steric bulk from the trifluoromethyl group reduces coupling efficiency by ~20% compared to non-fluorinated analogs.

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces structural changes:

ConditionsOutcomeSignificanceSource
HCl (gas) in Et₂ORing-opening to thioamideForms bioactive thioamide precursors
NaH in THFEnolate formation for alkylationEnables C–C bond formation at C3

Comparative Reactivity with Analogues

Compound ModificationReaction Rate (vs. parent)NotesSource
4-Methylphenyl substituent0.7×Reduced electrophilicity at sulfur
4-Nitro substituent1.3×Enhanced NAS reactivity

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
The compound has been explored as a potential drug candidate due to its ability to modulate critical signaling pathways involved in cancer progression. Research indicates that it may inhibit the Wnt/Frizzled signaling pathway, which plays a crucial role in various cancers. This modulation can lead to reduced tumor growth and improved survival rates in cancer models.

2. Antidiabetic Potential:
Recent studies have synthesized derivatives of this compound that exhibit promising antidiabetic properties. For instance, a chiral derivative demonstrated significant inhibitory effects against multiple antidiabetic targets, showing IC50 values in the low micromolar range against enzymes such as α-glucosidase and PTP1B . This suggests that modifications of the original compound could lead to effective treatments for diabetes.

Enzyme Inhibition

The carbonyl groups within the thiomorpholine ring can form hydrogen bonds with active sites of enzymes, thereby inhibiting their function. This property has been utilized in studies focusing on enzyme inhibition for therapeutic purposes. For example, compounds derived from 4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione have shown potential as inhibitors of various enzymes involved in metabolic pathways.

1. Antitumor Activity:
Thiomorpholine derivatives have been evaluated for their cytotoxicity against various cancer cell lines. Studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced cytotoxicity compared to their non-substituted counterparts. This suggests that this compound may possess significant antitumor properties.

2. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Case Studies

Study Focus Findings
Study 1Antitumor ActivityDemonstrated enhanced cytotoxicity in cancer cell lines compared to non-trifluoromethylated derivatives.
Study 2Antidiabetic PropertiesChiral derivatives showed IC50 values indicating strong inhibition against α-glucosidase and PTP1B enzymes .
Study 3Enzyme InhibitionIdentified potential as an enzyme inhibitor through hydrogen bonding interactions with active sites.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenylhydrazine

Uniqueness

4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione is unique due to its combination of the trifluoromethyl group and the thiomorpholinedione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which can be advantageous in both research and industrial settings .

Biological Activity

4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₁₂H₁₀F₃N₁O₂S, and it has been explored for various pharmacological applications, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing the thiomorpholine structure have been evaluated against various bacterial strains using methods such as the agar disc-diffusion method. These studies reveal that certain derivatives show significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit specific enzymes involved in cell proliferation. Preliminary studies suggest that it may interact with molecular targets associated with cancer pathways, leading to reduced tumor growth in vitro and in vivo models .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Interaction : The trifluoromethyl group enhances binding affinity to hydrophobic pockets in proteins, potentially modulating receptor activity related to inflammation and pain pathways.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against various bacteria
AnticancerInhibits cell proliferation in cancer models
MechanismEnzyme inhibition and receptor modulation

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiomorpholine derivatives, including this compound. The results showed that compounds exhibited varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli. The most potent derivative had an IC50 value significantly lower than standard antibiotics, indicating its potential as a therapeutic agent .

Study 2: Anticancer Activity

In another investigation, the anticancer properties of the compound were assessed using human cancer cell lines. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.

Q & A

Q. What are the optimal synthetic routes for 4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione, and how do reaction conditions influence yield?

Q. How can researchers validate the structural purity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

  • NMR (¹H/¹³C): Confirm substituent positions (e.g., trifluoromethyl group at δ 120–125 ppm in ¹³C NMR).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (critical for polymorphism studies).
  • HPLC-MS : Detect impurities (<0.5% area) using C18 columns with acetonitrile/water gradients .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary factors (temperature, solvent ratio, catalyst). For example:

  • Central Composite Design : Identifies non-linear relationships between variables.
  • ANOVA Analysis : Prioritizes significant factors (e.g., temperature contributes 60% to yield variance).
    This approach reduces experimental runs by 40–50% compared to one-factor-at-a-time methods .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stress Testing : 40–60°C for 4 weeks; monitor degradation via TLC or HPLC.
  • Light Exposure : UV-Vis spectroscopy to detect photodegradation products (e.g., cleavage of thiomorpholine ring).
  • Humidity Control : Karl Fischer titration to assess hygroscopicity. Store at –20°C under inert gas for long-term stability .

Q. What purification methods are effective for isolating this compound from byproducts?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., DMF/ethanol) to enhance crystal homogeneity.
  • Centrifugal Partition Chromatography : Resolve structurally similar byproducts with aqueous-organic biphasic systems .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for derivatization of this compound?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles for derivatization reactions (e.g., nucleophilic substitution at the thiomorpholine ring). Pair with transition-state analysis to identify rate-limiting steps. Experimental validation via kinetic studies (e.g., Arrhenius plots) refines computational predictions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

Methodological Answer:

  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering in thiomorpholine).
  • 2D-COSY/NOESY : Differentiate between intramolecular interactions and solvent effects.
  • DFT-MD Simulations : Model solvent-solute interactions to explain anomalous peaks .

Q. How can researchers design bioactivity assays targeting the trifluoromethylphenyl moiety?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., –CF₃ vs. –Cl) and test against enzyme targets (e.g., kinases).
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., hydrophobic pockets favoring –CF₃).
  • In Vitro Cytotoxicity : MTT assays on cell lines (IC₅₀ < 10 µM indicates therapeutic potential) .

Q. What reactor design considerations enhance scalability for multi-gram synthesis?

Methodological Answer:

  • Microreactor Systems : Improve heat transfer for exothermic steps (e.g., cyclization).
  • Continuous Flow : Minimize side reactions via precise residence time control (2–5 minutes).
  • In-line Analytics : FTIR probes monitor reaction progress in real time .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Kamlet-Taft Parameters : Correlate solvent polarity (π*) with reaction rates (e.g., higher yields in polar aprotic solvents like DMF).
  • Green Solvent Screening : Test bio-based solvents (e.g., cyclopentyl methyl ether) for sustainable alternatives.
  • Solvent-Free Mechanochemistry : Ball milling reduces waste but requires optimization of grinding time (30–60 minutes) .

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